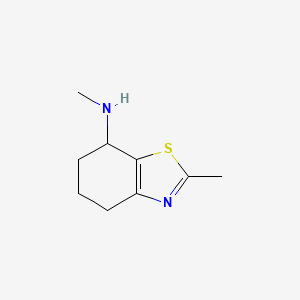

N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine

Übersicht

Beschreibung

N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine is a chemical compound with the molecular formula C9H14N2S and a molecular weight of 182.29 g/mol . This compound is known for its unique structure, which includes a benzothiazole ring fused with a tetrahydro ring and an amine group. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-methyl-2-aminothiophenol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzothiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted benzothiazole derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

Research indicates that N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine exhibits significant antimicrobial activity. Studies have shown that derivatives of benzothiazole compounds possess the ability to inhibit bacterial growth and can be potential candidates for developing new antibiotics. The structure allows for interactions with bacterial enzymes, making it a target for further drug development aimed at combating resistant strains of bacteria .

Neuroprotective Effects

Another promising application is in neuropharmacology. Compounds with similar structures have been investigated for their neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of benzothiazole derivatives to cross the blood-brain barrier enhances their potential as therapeutic agents in treating neurological disorders .

Case Study: Benzothiazole Derivatives in Drug Development

A study published in the Journal of Medicinal Chemistry evaluated various benzothiazole derivatives for their efficacy against neurodegenerative conditions. The results demonstrated that certain modifications to the benzothiazole structure improved binding affinity to target proteins involved in neuronal health . This highlights the potential of this compound as a lead compound for further modifications.

Agricultural Science

Pesticide Development

The compound has also been explored for its potential use in developing new pesticides. Its structural characteristics allow it to interact with specific biological pathways in pests while minimizing toxicity to non-target organisms. Research into its efficacy against common agricultural pests has shown promising results, indicating its potential as a biopesticide .

Herbicide Applications

In addition to pest control, there is ongoing research into the herbicidal properties of benzothiazole derivatives. The mechanism by which these compounds inhibit plant growth can be harnessed to develop selective herbicides that target invasive species without harming crops .

Materials Science

Polymer Chemistry

this compound can serve as a building block in polymer synthesis. Its ability to form stable bonds with other monomers makes it suitable for creating polymers with enhanced thermal and mechanical properties. This application is particularly relevant in the development of advanced materials for industrial applications .

Nanotechnology

The incorporation of this compound into nanomaterials has been studied for its potential use in drug delivery systems. The unique properties of nanostructured materials allow for targeted delivery of therapeutic agents to specific sites within the body, enhancing treatment efficacy and reducing side effects .

Wirkmechanismus

The mechanism of action of N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-methyl-2-aminothiophenol: A precursor in the synthesis of N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine.

2-aminobenzothiazole: A structurally similar compound with different substituents.

Benzothiazole: The parent compound of the benzothiazole family.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a tetrahydro ring and an amine group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications .

Biologische Aktivität

N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H14N2S

- Molecular Weight : 182.29 g/mol

- CAS Number : 70590-61-3

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. This compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

Research has demonstrated that this compound has promising anticancer properties. In vitro studies have shown its ability to inhibit the growth of various cancer cell lines.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 (breast cancer) | 10.5 |

| HCT116 (colon cancer) | 6.8 |

| A549 (lung cancer) | 15.2 |

The compound's mechanism of action involves inducing apoptosis in cancer cells and disrupting cell cycle progression.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- DNA Interaction : The compound has shown the ability to bind to DNA gyrase and topoisomerase IV enzymes, which are crucial for DNA replication and transcription.

- Apoptosis Induction : It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : Studies indicate that it causes G1/S phase arrest in cancer cells.

Study on Anticancer Activity

A recent study focused on the effects of this compound on HCT116 colon cancer cells. The results revealed:

- Inhibition of Cell Proliferation : The compound significantly reduced cell viability in a dose-dependent manner.

- Flow Cytometry Analysis : Treatment led to increased accumulation of cells in the G1 phase and decreased numbers in the S and G2/M phases.

Study on Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties against clinical isolates of Staphylococcus aureus. The findings highlighted:

- Synergistic Effects : When combined with traditional antibiotics like penicillin and vancomycin, this compound exhibited enhanced efficacy.

Eigenschaften

IUPAC Name |

N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c1-6-11-8-5-3-4-7(10-2)9(8)12-6/h7,10H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLOQZQVGNEGDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(CCC2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.